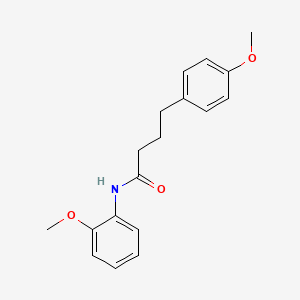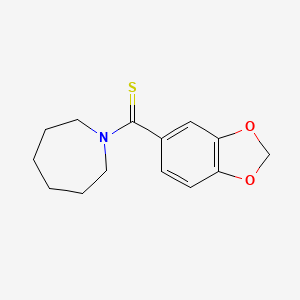
1-(1,3-benzodioxol-5-ylcarbonothioyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylcarbonothioyl)azepane, commonly known as BZA, is a chemical compound with potential applications in scientific research. It belongs to the class of azepane derivatives and is characterized by a thioester functional group attached to a benzodioxole ring system.
Applications De Recherche Scientifique
BZA has been investigated for its potential applications as a biological probe in scientific research. It has been shown to selectively inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes such as protein degradation and cell motility. HDAC6 inhibition has been implicated in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
BZA acts as a competitive inhibitor of HDAC6 by binding to the active site of the enzyme. This leads to an increase in the acetylation of cellular proteins, which can result in changes in cellular processes such as gene expression and protein degradation. The exact mechanism of action of BZA is still under investigation, but it is believed to involve the disruption of the interaction between HDAC6 and its substrates.
Biochemical and Physiological Effects
BZA has been shown to have various biochemical and physiological effects in cell culture and animal models. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. BZA has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BZA in lab experiments is its selectivity for HDAC6, which allows for the investigation of the specific role of this enzyme in cellular processes. However, one limitation of using BZA is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, BZA has not been extensively studied in human clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several potential future directions for research on BZA. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of BZA. Another area of interest is the investigation of the effects of BZA on other cellular processes beyond HDAC6 inhibition. Additionally, the safety and efficacy of BZA in human clinical trials should be further investigated to determine its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 1-(1,3-benzodioxol-5-ylcarbonothioyl)azepane is a chemical compound with potential applications in scientific research. Its selective inhibition of HDAC6 has been investigated for its potential therapeutic effects in various diseases. Further research is needed to fully understand the mechanism of action and potential applications of BZA.
Méthodes De Synthèse
The synthesis of BZA involves a series of chemical reactions starting from commercially available starting materials. The first step is the condensation of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to give the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-aminocaproic acid in the presence of a base to yield the desired azepane derivative, BZA.
Propriétés
IUPAC Name |
azepan-1-yl(1,3-benzodioxol-5-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c18-14(15-7-3-1-2-4-8-15)11-5-6-12-13(9-11)17-10-16-12/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABLROLMJGOBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylcarbonothioyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)
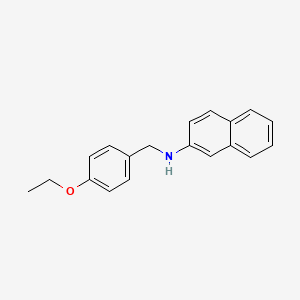
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)
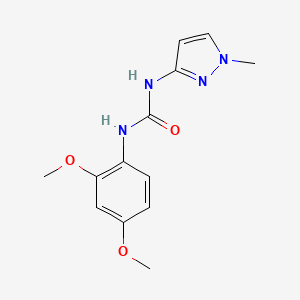

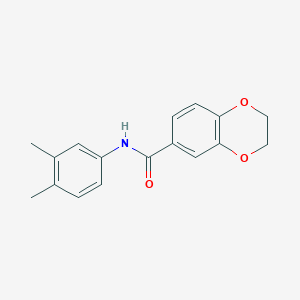
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
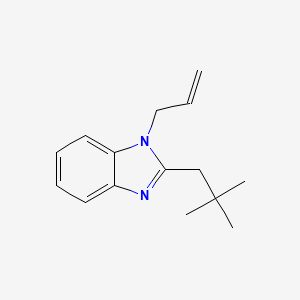
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
